

Cyclosporine M17: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclosporine metabolite M17

Cat. No.: B15278460 Get Quote

Introduction

Cyclosporine M17, a primary and major metabolite of the potent immunosuppressant Cyclosporine A, plays a significant role in the therapeutic and toxicological profile of its parent compound. This technical guide provides an in-depth overview of Cyclosporine M17, including its chemical properties, metabolic pathways, biological activities, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Chemical and Physical Properties

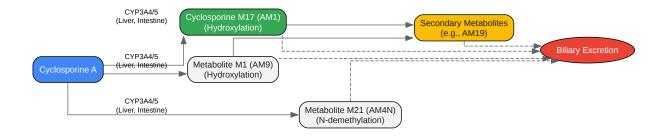
Cyclosporine M17 is a hydroxylated metabolite of Cyclosporine A. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	89270-28-0	[1][2][3]
Molecular Formula	C62H111N11O13	[1][2][3]
Molecular Weight	1218.61 g/mol	[1][3]
Synonyms	Cyclosporin AM 1, OL-17, Hydroxycyclosporine	[1][3]



Metabolism and Pharmacokinetics

Cyclosporine A undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and to a lesser extent, CYP3A5 enzymes.[4][5][6] The major metabolic reactions are hydroxylation and N-demethylation.[5][7] Cyclosporine M17, also referred to as AM1 in some literature, is a monohydroxylated derivative and one of the principal metabolites found in the blood of patients treated with Cyclosporine A.[3][4][6] Further biotransformation of primary metabolites like M17 can lead to the formation of secondary metabolites.[8] The elimination of cyclosporine and its metabolites is primarily through the bile. [5]



Click to download full resolution via product page

Metabolic pathway of Cyclosporine A.

Pharmacokinetic Data

The pharmacokinetics of Cyclosporine A and its metabolites are highly variable among individuals.[5] Generally, the concentration of metabolites in the blood can exceed that of the parent drug.[6]



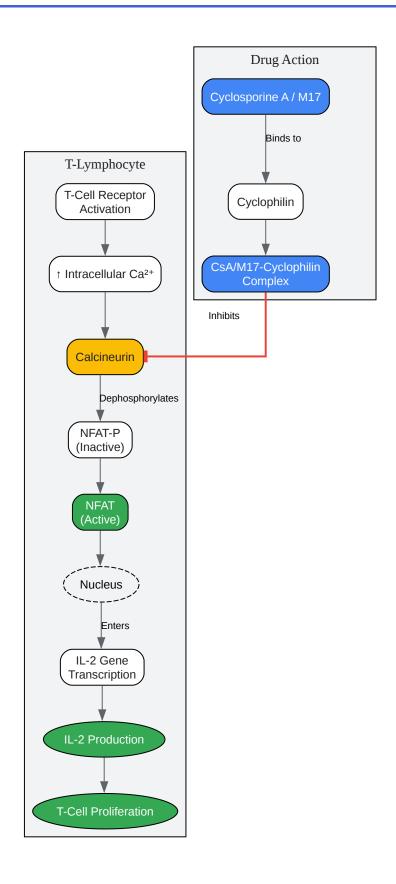
Parameter	Observation	Reference(s)
Major Metabolite in Blood	Cyclosporine M17 (hydroxylated CsA) is the major metabolite in blood.	[4]
Metabolite to Parent Drug Ratio	After oral administration, the metabolite to Cyclosporine A AUC ratios are higher compared to intravenous administration, suggesting intestinal metabolism.	[4]
Bioavailability of Cyclosporine A	The mean absolute oral bioavailability is approximately 17 ± 11%.	[4]
Elimination	Primarily via bile as metabolites.	[5]

Mechanism of Action and Biological Activity

The immunosuppressive effect of Cyclosporine A is primarily due to the inhibition of calcineurin, a protein phosphatase crucial for the activation of T-lymphocytes.[9][10] Cyclosporine A binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation.[9]

Cyclosporine M17 also exhibits immunosuppressive properties, although its potency relative to the parent drug can vary depending on the assay.[8][11] Studies have shown that M17 can inhibit lymphocyte proliferation and, importantly, IL-2 production.[8] In mixed lymphocyte culture (MLC) assays, the inhibitory activity of M17 has been observed to be comparable to that of Cyclosporine A.[8][11]





Click to download full resolution via product page

Calcineurin signaling pathway and inhibition.



Effects on Gingival Fibroblasts

Cyclosporine A is known to cause gingival overgrowth as a side effect. Both Cyclosporine A and its metabolite M17 have been shown to be potent modulators of gingival fibroblast phenotype.

[1] In cell culture, both compounds stimulated gingival fibroblast cell number and reduced collagen production.[1]

Compound	Concentration	Effect on Fibroblast Cell Number	Effect on Collagen Production	Reference(s)
Cyclosporine A	400 ng/ml	+23.2%	-37.7%	[1]
Cyclosporine M17	100 ng/ml	+36.7%	-37.4%	[1]

Experimental Protocols Quantification of Cyclosporine M17 in Whole Blood by HPLC

High-performance liquid chromatography (HPLC) is a common method for the simultaneous measurement of Cyclosporine A and its metabolites.[11][12]

Sample Preparation:

- Whole blood samples are deproteinized, often using acetonitrile.[13]
- The drug and its metabolites are extracted from the supernatant.

Chromatographic Conditions:

- Column: A reversed-phase column, such as a CN or C18 column, is typically used.[12][13]
- Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., hexane, isopropanol, acetonitrile) and an aqueous buffer.[12][13]



- Temperature: The column is often heated (e.g., 50-70°C) to improve peak shape and resolution.[12][13]
- Detection: UV detection at a low wavelength (e.g., 210-212 nm).[12][13]
- Internal Standard: Cyclosporin D is commonly used as an internal standard.[12]

Example Retention Times:[12]

• Cyclosporin D (Internal Standard): 7.1 min

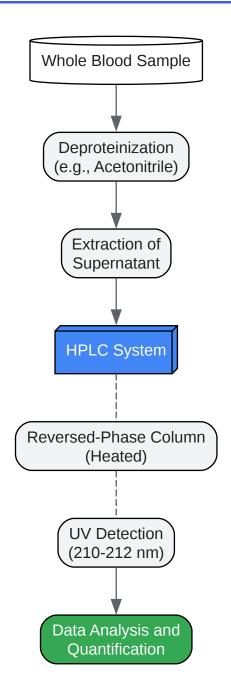
• Cyclosporin A: 8.9 min

• Metabolite M21: 11.0 min

Metabolite M17: 12.9 min

• Metabolite M1: 16.3 min





Click to download full resolution via product page

General workflow for HPLC quantification.

In Vitro Immunosuppressive Activity Assay (Mixed Lymphocyte Culture)

The mixed lymphocyte culture (MLC) assay is used to assess the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation.[8][11]



Methodology Outline:

- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different donors.
- Cell Culture: PBMCs from the two donors are co-cultured. One population of cells acts as responders, and the other (often irradiated or treated with mitomycin C to prevent their proliferation) acts as stimulators.
- Drug Treatment: The co-cultures are treated with various concentrations of Cyclosporine A and Cyclosporine M17.
- Proliferation Assay: After a set incubation period (e.g., 5-6 days), lymphocyte proliferation is measured. This is commonly done by assessing the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a dye-based proliferation assay (e.g., CFSE) with flow cytometry.
- Data Analysis: The concentration of the drug that causes 50% inhibition of proliferation (IC50) is calculated.

Conclusion

Cyclosporine M17 is a biologically active metabolite of Cyclosporine A with significant immunosuppressive properties. Its formation, primarily through CYP3A4-mediated hydroxylation, and its presence in high concentrations in the blood of treated patients underscore the importance of understanding its contribution to the overall therapeutic and toxic effects of Cyclosporine A therapy. The analytical methods and in vitro assays described provide a framework for the continued investigation of this important metabolite in both research and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Cyclosporin A and hydroxycyclosporine (M-17) affect the secretory phenotype of human gingival fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 3. PharmGKB summary: cyclosporine and tacrolimus pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of cyclosporine and its metabolites in bone marrow transplant patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporin clinical pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro immunosuppressive properties of cyclosporine metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Inhibition of calcineurin phosphatase activity in adult bone marrow transplant patients treated with cyclosporine A PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple determination of cyclosporine in human whole blood by high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclosporine M17: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15278460#cyclosporine-m17-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com